3-Chlorobenzyl chloride

Catalog No.
S520829
CAS No.
620-20-2
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzyl chloride

CAS Number

620-20-2

Product Name

3-Chlorobenzyl chloride

IUPAC Name

1-chloro-3-(chloromethyl)benzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2

InChI Key

DDGRAFHHXYIQQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCl

Solubility

Soluble in DMSO

Synonyms

Benzene, 1-chloro-3-(chloromethyl)-

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCl

Description

The exact mass of the compound 3-Chlorobenzyl chloride is 159.9847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76577. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Chlorobenzyl chloride is an organic compound with the molecular formula C7H6Cl2C_7H_6Cl_2 and a molecular weight of 161.03 g/mol. It is classified as a chlorobenzyl chloride, specifically one of the three isomeric forms, with its chlorine substituent located at the meta position on the benzene ring. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 215-216 °C and a melting point around 3.27 °C . It is known for being lachrymatory, meaning it can cause tearing upon exposure to mucous membranes.

3-Chlorobenzyl chloride does not have a well-defined mechanism of action in biological systems as it is not typically used in that context. Its primary function is as a reactive intermediate in organic synthesis.

3-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions.

  • Toxicity: Harmful if swallowed [].
  • Skin and Eye Irritation: Causes severe skin burns and eye damage [].
  • Respiratory Irritation: May cause respiratory irritation [].
  • Flammability: No data readily available, but likely low flammability due to the presence of chlorine atoms.
  • Reactivity: Reacts with water to form hydrochloric acid.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-chlorobenzyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials such as water and strong bases.
  • Dispose of waste according to local regulations.

Chemical Properties

-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a colorless liquid with a pungent odor. Some key properties relevant to scientific research include:

  • Boiling point: 215-216 °C Sigma-Aldrich:
  • Density: 1.27 g/mL at 25 °C Sigma-Aldrich:
  • Refractive index: n20/D 1.555 Sigma-Aldrich:
Typical of alkyl halides. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. For instance, it can react with amines to form 3-chlorobenzyl amines or with alcohols to yield ethers. Additionally, it can be involved in coupling reactions when treated with organometallic reagents in the presence of catalysts .

One notable reaction involves its use in synthesizing other organic compounds, such as in the reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate, facilitated by zinc dust and palladium catalysts in pure water .

The synthesis of 3-chlorobenzyl chloride can be accomplished through several methods:

  • Chlorination of Toluene: This method involves the chlorination of toluene using chlorine gas under controlled conditions, which results in a mixture of chlorinated products including 3-chlorobenzyl chloride.
  • Reaction of Benzyl Chloride: Another approach is to react benzyl chloride with chlorine in the presence of a catalyst or under UV light, selectively yielding the meta-substituted product.
  • Direct Halogenation: Utilizing reagents such as phosphorus pentachloride can also yield 3-chlorobenzyl chloride from benzyl alcohol or other benzyl derivatives .

3-Chlorobenzyl chloride has various applications, primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as an intermediate for producing pharmaceuticals and agrochemicals.
  • Chemical Reagent: It is utilized in the preparation of various chlorinated compounds and can be used in polymer chemistry.
  • Research

Several compounds are structurally related to 3-chlorobenzyl chloride, including:

  • 2-Chlorobenzyl Chloride: Has a chlorine substituent at the ortho position; exhibits similar reactivity but different steric effects.
  • 4-Chlorobenzyl Chloride: Contains chlorine at the para position; shows distinct chemical behavior due to its spatial arrangement.
  • Benzyl Chloride: A simpler structure without chlorine substitution on the benzene ring; used widely as an alkylating agent.

Comparison Table

CompoundPosition of ChlorineUnique Features
3-Chlorobenzyl ChlorideMetaLachrymatory; reactive towards nucleophiles
2-Chlorobenzyl ChlorideOrthoIncreased steric hindrance; different reactivity
4-Chlorobenzyl ChlorideParaMore stable due to symmetry; less reactive
Benzyl ChlorideNoneCommon alkylating agent; less reactive than chlorinated variants

The uniqueness of 3-chlorobenzyl chloride lies in its specific positioning of the chlorine atom relative to other substituents on the benzene ring, which influences its reactivity and applications significantly compared to its isomers and related compounds .

Systematic Identification

  • CAS Registry Number: 620-20-2
  • IUPAC Name: 1-chloro-3-(chloromethyl)benzene
  • Molecular Formula: C₇H₆Cl₂
  • Molecular Weight: 161.03 g/mol

Synonyms and Common Names

Common alternatives include:

  • m-Chlorobenzyl chloride
  • α,3-Dichlorotoluene
  • 3-Chloro-1-(chloromethyl)benzene

Structural Representation

  • SMILES Notation: ClCc1cccc(Cl)c1
  • Skeletal Structure: A benzene ring with a chlorine atom at the meta position (C3) and a chloromethyl group (-CH₂Cl) at the para position (C1).
PropertyValueSource
Boiling Point215–216°C
Density (25°C)1.27 g/mL
Refractive Index1.555

Historical Context and Discovery

Early Synthesis Methods

The compound’s synthesis traces back to the Blanc chloromethylation reaction, first reported in 1923 by Gustave Louis Blanc. This method involves reacting toluene with formaldehyde and hydrogen chloride in the presence of zinc chloride:
$$ \text{C₆H₅CH₃ + HCHO + HCl} \xrightarrow{\text{ZnCl₂}} \text{C₆H₄ClCH₂Cl + H₂O} $$
Historical production also relied on direct chlorination of toluene or benzene derivatives.

Evolution in Industrial Use

Initial applications focused on dye and pesticide production. By the mid-20th century, advancements in catalytic processes enabled large-scale manufacturing, aligning with growing demand in post-war chemical industries.

Industrial Significance and Production Trends

Key Applications

  • Pharmaceuticals:

    • Intermediate for antifungal agents (e.g., oxiconazole) and antihistamines.
    • Used in synthesizing active pharmaceutical ingredients (APIs) via nucleophilic substitution.
  • Agrochemicals:

    • Precursor for herbicides (e.g., chlorpheniramine analogs) and insecticides.
  • Dyes and Polymers:

    • Building block for chlorinated pigments and specialty polymers.

Production Methods

  • Blanc Chloromethylation: Dominates industrial synthesis due to cost efficiency.
  • Direct Chlorination: Toluene is chlorinated using Cl₂ under UV light, yielding mixtures purified via distillation.

Market Dynamics

  • 2023 Market Value: $112 million.
  • Projected Growth (2023–2033): 5.5% CAGR, reaching $180 million.
  • Regional Leaders: Asia-Pacific (60% production share), driven by pharmaceutical demand in India and China.
RegionProduction Capacity (Tonnes/Year)Key Producers
Asia-Pacific12,000Kavya Pharma, TCI Chemicals
North America4,500Thermo Scientific, Sigma-Aldrich
Europe3,200Alfa Aesar

Structural Characteristics and Isomerism

3-Chlorobenzyl chloride represents a dichlorotoluene derivative with the molecular formula C₇H₆Cl₂ and molecular weight of 161.03 g/mol [1] [2]. The compound features a benzene ring substituted with a chlorine atom at the meta position (position 3) and a chloromethyl group (-CH₂Cl) at position 1, establishing it as a benzyl halide derivative [1] [2]. The systematic name for this compound is 1-chloro-3-(chloromethyl)benzene, with the Chemical Abstracts Service registry number 620-20-2 [1] [2] [3].

The structural framework exhibits distinct geometric characteristics. The benzene ring maintains its typical planar configuration with sp² hybridized carbon atoms, while the benzyl carbon adopts sp³ hybridization [1] [4]. The molecular geometry creates a dipole moment of 2.07 Debye, reflecting the asymmetric distribution of electron density due to the presence of two electronegative chlorine atoms in different chemical environments [4].

Regarding isomerism, 3-chlorobenzyl chloride belongs to a family of three possible positional isomers of chlorobenzyl chloride. These isomers differ in the position of the chlorine substituent on the benzene ring relative to the chloromethyl group: ortho (2-chlorobenzyl chloride), meta (3-chlorobenzyl chloride), and para (4-chlorobenzyl chloride) [5] [6]. The meta isomer exhibits intermediate polarity compared to its ortho and para counterparts due to the spatial arrangement of the two chlorine substituents [7]. This positional isomerism significantly influences the compound's physical properties, reactivity patterns, and spectroscopic characteristics.

The compound can also be categorized within the broader classification of dichlorotoluene derivatives, specifically as α,3-dichlorotoluene, emphasizing the presence of chlorine atoms on both the benzyl carbon (α-position) and the benzene ring (3-position) [2] [1]. This structural arrangement distinguishes it from other dichlorotoluene isomers where both chlorine atoms are located on the benzene ring itself.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 3-chlorobenzyl chloride has been determined through computational estimation to be approximately 3.27°C [2]. This relatively low melting point indicates weak intermolecular forces in the solid state, primarily consisting of van der Waals interactions and weak dipole-dipole interactions between molecules.

The boiling point demonstrates significantly more thermal stability, with experimental values consistently reported in the range of 215-216°C at standard atmospheric pressure (760 mmHg) [1] [8] [2]. Multiple independent sources confirm this boiling point range, including Sigma-Aldrich (215-216°C) [1], TCI Chemicals (222°C) [8], and ChemicalBook (215-216°C) [2]. The elevated boiling point relative to the melting point reflects stronger intermolecular associations in the liquid phase and the energy required to overcome these interactions during vaporization.

The substantial difference between melting and boiling points (approximately 212°C) indicates a broad liquid range, making the compound suitable for various synthetic applications requiring elevated temperatures. This thermal behavior is characteristic of aromatic halides, where the benzene ring provides structural stability and the halogen substituents contribute to intermolecular interactions through dipole-dipole forces.

Density and Refractive Index

The density of 3-chlorobenzyl chloride at 25°C is consistently reported as 1.27 g/mL across multiple authoritative sources [1] [8] [2]. This density value reflects the contribution of the two chlorine atoms to the overall molecular mass while maintaining a reasonable molecular volume. The density measurement provides important information for volumetric calculations in synthetic procedures and helps predict phase behavior in extraction processes.

The specific gravity (relative density) has been reported as 1.27 at 20°C relative to water at 20°C [8], confirming the compound's density under standard conditions. This value indicates that 3-chlorobenzyl chloride is significantly denser than water, facilitating separation processes based on density differences.

The refractive index represents another crucial physical property for compound identification and purity assessment. Experimental measurements have established the refractive index as 1.555-1.56 at 20°C using the sodium D-line (589 nm) [1] [8]. The narrow range reported by different suppliers (Sigma-Aldrich: n₂₀/D 1.555; TCI: 1.56) demonstrates good reproducibility of this measurement and provides a reliable parameter for quality control purposes.

The molar volume, calculated from density and molecular weight data, equals 126.8 mL/mol [4]. This parameter provides insight into the molecular packing efficiency and intermolecular spacing in the liquid phase.

Spectroscopic Profiles

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-chlorobenzyl chloride through both ¹H NMR and ¹³C NMR techniques. The compound's NMR characteristics have been documented in specialized databases including ChemicalBook and the AIST Spectral Database [9] [10].

In ¹H NMR spectroscopy, the compound exhibits characteristic signal patterns reflecting its aromatic and aliphatic proton environments. The aromatic protons typically appear in the range of 7.0-7.5 ppm, displaying complex multipicity patterns due to the substitution pattern on the benzene ring [11] [12]. The meta-substituted benzene ring creates a distinctive AB₂ system where the protons ortho and para to the chlorine substituent exhibit different chemical shifts due to the electronic effects of the chlorine atom [13].

The benzyl methylene group (-CH₂Cl) produces a characteristic singlet at approximately 4.6 ppm [11]. This downfield shift results from the deshielding effect of the chlorine atom directly bonded to the methylene carbon. The integration ratio between aromatic and aliphatic protons provides a 4:2 ratio, confirming the structural assignment.

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The aromatic carbons appear in the characteristic range of 115-160 ppm, with the chlorine-substituted carbon typically appearing more downfield due to the electronegative chlorine substituent [12] [14]. The benzyl carbon (-CH₂Cl) resonates in the range of 40-50 ppm, significantly downfield from typical aliphatic carbons due to the α-chlorine substitution [12].

The carbon directly bonded to chlorine on the benzene ring experiences significant downfield shifting compared to unsubstituted aromatic carbons, typically appearing around 130-135 ppm. The remaining aromatic carbons display chemical shifts consistent with meta-disubstituted benzene derivatives, providing fingerprint information for structural confirmation.

Infrared and Mass Spectrometry Data

Infrared spectroscopy provides valuable functional group identification and structural confirmation for 3-chlorobenzyl chloride. The IR spectrum exhibits characteristic absorption bands that reflect the compound's aromatic and halogenated nature [15] [16].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [16] [17] [18]. These bands typically show medium to weak intensity and are not significantly affected by the chlorine substituents on the ring. Multiple bands in this region reflect the different aromatic hydrogen environments created by the meta-substitution pattern.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

159.9847

Boiling Point

216.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

620-20-2

Wikipedia

3-Chlorobenzyl chloride

General Manufacturing Information

Benzene, 1-chloro-3-(chloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types